Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate
CAS No.: 188614-00-8
Cat. No.: VC5442195
Molecular Formula: C12H13NO6S
Molecular Weight: 299.3
* For research use only. Not for human or veterinary use.
![Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate - 188614-00-8](/images/structure/VC5442195.png)
Specification
CAS No. | 188614-00-8 |
---|---|
Molecular Formula | C12H13NO6S |
Molecular Weight | 299.3 |
IUPAC Name | methyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate |
Standard InChI | InChI=1S/C12H13NO6S/c1-3-19-11(14)7-20-10-5-4-8(12(15)18-2)6-9(10)13(16)17/h4-6H,3,7H2,1-2H3 |
Standard InChI Key | IVGHCWSWZXVJHM-UHFFFAOYSA-N |
SMILES | CCOC(=O)CSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 4-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-nitrobenzoate, reflecting its benzoyl backbone substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a thioether-bound ethoxy-oxoethyl moiety (-S-CH₂-C(O)-OCH₂CH₃). Its molecular formula, C₁₂H₁₃NO₆S, corresponds to a molecular weight of 299.30 g/mol .
Structural Characterization
The compound’s structure features a benzoate ester core, with the nitro group introducing electron-withdrawing effects that influence aromatic substitution reactivity. The thioether linkage at the para position connects to an ethoxy-oxoethyl group, which contributes to the molecule’s polarity and potential for further functionalization. Spectroscopic descriptors include the SMILES notation COC(=O)C(SC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])C(=O)OCC
and the InChIKey JYUIGHULZMFAPH-UHFFFAOYSA-N
.
Synthetic Pathways and Optimization
Nucleophilic Thioether Formation
Physicochemical Properties and Stability
Density and Spectroscopic Profiles
The density of analogous compounds, such as methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, is approximately 1.3 g/cm³ . Infrared spectroscopy would reveal strong absorption bands for the nitro group (~1520 cm⁻¹), ester carbonyl (~1720 cm⁻¹), and thioether (C-S stretch, ~700 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would show distinct signals for the ethoxy methyl protons (~1.3 ppm, triplet) and aromatic protons deshielded by the nitro group (~8.5 ppm) .
Industrial Applications and Pharmacological Relevance
Role in Agrochemical Synthesis
As a nitroaromatic intermediate, this compound is pivotal in synthesizing sulfonylurea herbicides. For instance, mesosulfuron-methyl—a commercial herbicide—relies on structurally similar intermediates for constructing its sulfonamide bridge . The thioether group in Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate could serve as a precursor for sulfone or sulfonamide functionalities via oxidation or alkylation.
Analytical and Regulatory Considerations
Quality Control Metrics
Manufacturers like MolCore BioPharmatech specify a purity threshold of ≥97% for this compound, assessed via high-performance liquid chromatography (HPLC) . Impurity profiling typically identifies byproducts such as des-nitro derivatives or hydrolyzed esters, mitigated through controlled reaction conditions.
Future Research Directions
Further studies should explore catalytic asymmetric synthesis to access enantiomerically pure variants, potentially enhancing bioactivity. Additionally, computational modeling of the compound’s reactivity could streamline its use in multi-step syntheses.
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